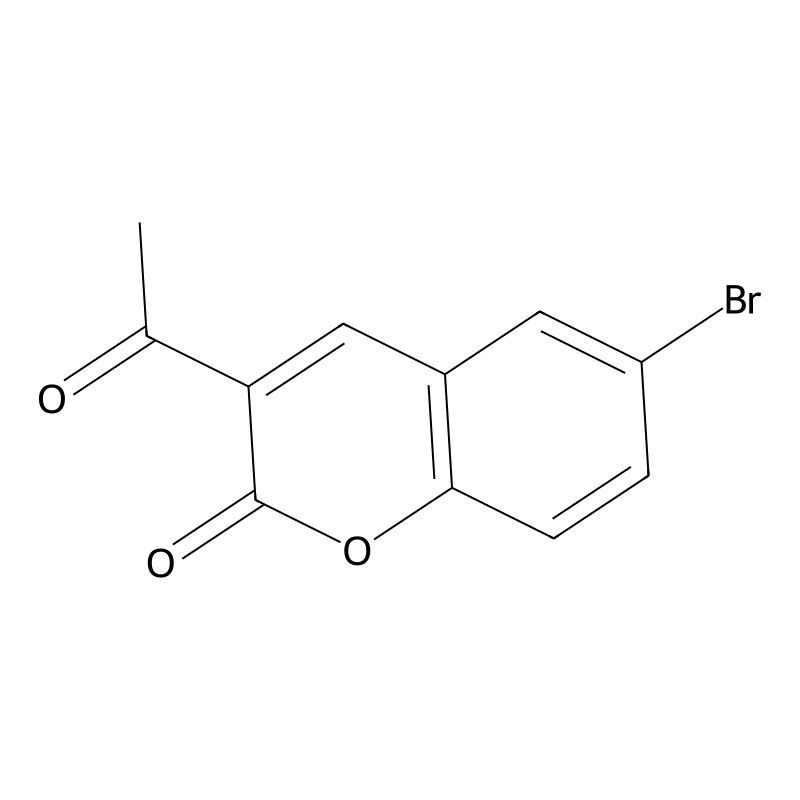

3-Acetyl-6-bromocoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Acetyl-6-bromocoumarin is a coumarin derivative, a class of natural products known for their diverse biological activities []. It is a white crystalline solid with the formula C11H7BrO3 and a molecular weight of 267.08 g/mol [].

Potential as an Antioxidant

Research suggests that 3-acetyl-6-bromocoumarin possesses potential antioxidant properties. A study published in "MedChemExpress" reported that the compound exhibited 56% antioxidant activity, indicating its potential free radical scavenging abilities []. However, further research is needed to fully understand the mechanism of action and potential applications of this activity.

Precursor for Synthesis of Other Coumarins

3-Acetyl-6-bromocoumarin serves as a valuable precursor for the synthesis of other coumarin derivatives []. Its specific functional groups allow for further chemical modifications, leading to the creation of novel coumarins with potentially diverse biological activities. This makes it a useful tool for medicinal chemists exploring new therapeutic agents.

3-Acetyl-6-bromocoumarin is a synthetic compound belonging to the coumarin family, characterized by its unique structure that includes a bromine atom and an acetyl group. Its molecular formula is C₁₁H₇BrO₃, and it has a molecular weight of approximately 267.081 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science due to its interesting chemical properties and biological activities .

- Antibacterial and antifungal properties.

- Enzyme inhibition.

- Antioxidant effects.

Further studies are needed to determine if 3-Acetyl-6-bromocoumarin possesses any of these properties and elucidate its specific mechanism of action.

As with any new compound, specific safety information on 3-Acetyl-6-bromocoumarin is limited. Standard laboratory safety practices should be followed when handling it, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat. Given the presence of bromine, it's advisable to handle it with care to avoid potential respiratory irritation or skin contact.

Future Research

3-Acetyl-6-bromocoumarin presents an opportunity for further scientific exploration. Here are some potential areas for future research:

- Investigation of its biological activities, such as antimicrobial or antioxidant properties.

- Exploration of its potential applications in pharmaceutical or material science fields.

- Determination of its detailed synthesis and characterization.

- Evaluation of its safety profile.

- Condensation Reactions: It can react with hydrazine derivatives to form various pyrazole derivatives. For instance, reactions with phenylhydrazine yield 6-bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one .

- Cyclization Reactions: The compound can participate in intramolecular cyclization processes, leading to the formation of more complex structures .

- Electrophilic Substitution: The bromine atom makes the compound susceptible to electrophilic substitution reactions, which can modify the coumarin core and introduce new functional groups.

3-Acetyl-6-bromocoumarin exhibits significant biological activities, particularly:

- Antioxidant Activity: It has been reported to possess potent antioxidant properties, exhibiting a capacity of 56% in scavenging free radicals .

- Antimicrobial Properties: Preliminary studies suggest that this compound may have antimicrobial effects against various pathogens, making it a candidate for further pharmacological exploration.

The synthesis of 3-acetyl-6-bromocoumarin typically involves:

- Starting Materials: The synthesis often begins with readily available coumarin derivatives.

- Bromination: Bromination can be performed using bromine or brominating agents under controlled conditions.

- Acetylation: The introduction of the acetyl group can be achieved through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

A detailed synthesis route includes refluxing 6-bromo-2H-chromen-2-one with acetic anhydride in the presence of a catalyst .

3-Acetyl-6-bromocoumarin finds applications in:

- Pharmaceuticals: Due to its biological activities, it is investigated for potential use as an antioxidant and antimicrobial agent.

- Material Science: Its unique optical properties make it suitable for research in nonlinear optics and photonic applications .

Several compounds share structural similarities with 3-acetyl-6-bromocoumarin, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Bromo-coumarin | Contains bromine at position 6 | Less complex than 3-acetyl derivative |

| 3-Acetylcoumarin | Lacks bromine; simpler structure | Focused on acetyl functionality |

| 4-Methylcoumarin | Methyl group instead of bromine | Exhibits different biological activities |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Known for strong anticoagulant properties |

3-Acetyl-6-bromocoumarin is unique due to its combination of both acetyl and bromine substituents, which enhances its reactivity and potential biological activity compared to its analogs.

3-Acetyl-6-bromocoumarin belongs to the simple coumarin subfamily within the broader classification system of coumarin derivatives. Coumarins are classified into six main groups: simple coumarins, furanocoumarins, dihydrofuranocoumarins, pyranocoumarins, phenylcoumarins, and biscoumarins. The compound specifically falls under the simple coumarin category, which comprises hydroxylated, alkoxylated, and alkylated derivatives of the basic coumarin structure and their glycosides.

The fundamental coumarin structure, known as 2H-chromen-2-one or 1,2-benzopyrone, consists of a benzene ring fused to a pyrone ring, forming a benzopyrone framework. This structural motif represents a lactone compound characterized by an unsaturated lactone ring replacing two adjacent hydrogen atoms in the benzene molecule. The classification system established by the International Union of Pure and Applied Chemistry recognizes the basic nucleus as benzo-α-pyrone, which serves as the foundation for all coumarin derivatives.

Within the simple coumarin category, 3-Acetyl-6-bromocoumarin is distinguished by its specific substitution pattern. The presence of an acetyl group at the 3-position and a bromine atom at the 6-position creates a unique derivative that exhibits distinct chemical and physical properties compared to other simple coumarins such as umbelliferone, esculetin, or herniarin. This substitution pattern places the compound in a specialized subcategory of acetylated coumarin derivatives, which are particularly valuable for synthetic applications due to their enhanced reactivity profiles.

Historical Context and Development

The historical development of coumarin chemistry traces back to 1820 when coumarin was first isolated from the tonka bean by Vogel, marking the beginning of systematic research into this important class of natural products. The name "coumarin" derives from the French word "coumarou," referring to the tonka bean, which itself originates from the Old Tupi word "kumarú" for the tree. This initial discovery established the foundation for subsequent investigations into coumarin derivatives and their synthetic analogs.

The development of synthetic coumarin derivatives gained significant momentum throughout the 19th and 20th centuries as researchers recognized their diverse biological activities and synthetic utility. The establishment of various synthetic methodologies, including the Pechmann reaction, Perkin condensation, and Knoevenagel reactions, provided reliable pathways for generating coumarin derivatives with specific substitution patterns. These synthetic advances enabled the systematic exploration of structure-activity relationships and the development of targeted derivatives for specific applications.

3-Acetyl-6-bromocoumarin emerged as a significant synthetic target within this historical context, representing an evolution in coumarin chemistry toward more functionalized derivatives. The compound's development was facilitated by advances in halogenation chemistry and acylation reactions, allowing for the precise introduction of both bromine and acetyl substituents. The systematic study of bromoacetylcoumarin derivatives, including 3-Acetyl-6-bromocoumarin, has been documented extensively in recent literature, highlighting their importance as versatile building blocks for heterocyclic synthesis.

The historical significance of this compound extends beyond its individual properties to its role in advancing synthetic methodology. Research into 3-Acetyl-6-bromocoumarin and related derivatives has contributed to the development of new synthetic strategies for heterocyclic construction, including thiazole, imidazole, and pyrazole formation. This historical progression demonstrates the compound's position as both a product of synthetic advancement and a catalyst for further methodological development.

Structural Features and Molecular Identification

3-Acetyl-6-bromocoumarin exhibits a distinctive molecular structure characterized by the molecular formula C₁₁H₇BrO₃ and a molecular weight of 267.08 grams per mole. The compound presents as a yellow crystalline solid with a melting point range of 225-229°C, indicating strong intermolecular interactions and structural stability. The International Chemical Identifier key for this compound is XFQYOFLFNKCHLG-UHFFFAOYSA-N, providing a unique digital fingerprint for molecular identification.

The structural architecture of 3-Acetyl-6-bromocoumarin features several critical elements that define its chemical behavior. The core benzopyrone framework consists of a benzene ring fused to a lactone ring, with the carbonyl oxygen positioned at the 2-carbon of the chromen system. The acetyl substituent at the 3-position introduces an additional carbonyl functionality, creating a 1,3-dicarbonyl system that significantly influences the compound's reactivity profile. This positioning allows for enolate formation and subsequent nucleophilic reactions, making the compound particularly valuable for synthetic transformations.

The bromine substituent at the 6-position of the benzene ring represents another crucial structural feature. This halogen substitution not only affects the electronic properties of the aromatic system but also provides a reactive site for various substitution reactions. The electron-withdrawing nature of bromine influences the overall electron density distribution within the molecule, affecting both the lactone and acetyl functionalities. Crystallographic studies have revealed the existence of two conformers for related bromoacetylcoumarin structures, designated as S-cis and S-trans conformations, which may influence the compound's reactivity patterns.

Table 1: Molecular Properties of 3-Acetyl-6-bromocoumarin

Significance in Synthetic Organic Chemistry

3-Acetyl-6-bromocoumarin holds exceptional significance in synthetic organic chemistry as a versatile building block for the construction of complex heterocyclic systems and functionalized molecules. The compound's unique structural features, particularly the combination of acetyl and bromine substituents, provide multiple reactive sites that facilitate diverse chemical transformations. Research has demonstrated its utility in the synthesis of various five and six-membered heterocyclic systems, including thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, and pyridines.

The synthetic versatility of 3-Acetyl-6-bromocoumarin stems from its ability to participate in multiple reaction pathways. The acetyl group at the 3-position serves as an electrophilic center that readily undergoes nucleophilic attacks, while the bromine substituent acts as a leaving group in substitution reactions. This dual reactivity enables the compound to function as both an electrophile and a substrate for nucleophilic displacement, expanding its synthetic applications significantly. Recent studies have documented its use in multi-component reactions, where it combines with various nucleophiles and aldehydes to generate complex heterocyclic frameworks in single-step processes.

The compound's significance extends to its applications in medicinal chemistry and materials science. Research has shown its potential in anticancer studies, where derivatives are explored for their ability to inhibit tumor growth. Additionally, the compound demonstrates promise in fluorescent probe development for biological imaging applications, allowing researchers to visualize cellular processes with high specificity. These applications highlight the compound's value beyond synthetic methodology, establishing it as a key intermediate for developing biologically active compounds.

Table 2: Synthetic Applications of 3-Acetyl-6-bromocoumarin

The photochemical properties of 3-Acetyl-6-bromocoumarin represent another dimension of its synthetic significance. The compound exhibits semiconductor behavior, making it suitable for applications in photodynamic therapy where light-activated compounds are employed for medical treatments. This photochemical activity, combined with its structural stability and reactivity, positions the compound as a valuable component in the development of photoresponsive materials and therapeutic agents.

Furthermore, the compound serves as a precursor for the synthesis of other coumarin derivatives through various chemical modifications. Its specific functional groups allow for controlled structural alterations, leading to the creation of novel coumarins with diverse biological activities. This capability makes it an essential tool for medicinal chemists engaged in the systematic exploration of structure-activity relationships and the development of new therapeutic agents. The compound's demonstrated antioxidant activity of approximately 56% further enhances its value in pharmaceutical research, indicating potential free radical scavenging abilities that may contribute to therapeutic efficacy.

Molecular Structure and Conformational Analysis

3-Acetyl-6-bromocoumarin, with the molecular formula C₁₁H₇BrO₃ and molecular weight of 267.08 g/mol, represents a significant derivative in the coumarin family of compounds [1] [2] [3]. The International Union of Pure and Applied Chemistry designation for this compound is 3-acetyl-6-bromo-2H-chromen-2-one, with Chemical Abstracts Service registry number 2199-93-1 [1] [7]. The compound's structural framework consists of a benzopyran core system with specific substitutions that define its unique chemical and physical properties [1] [2].

Table 1: Basic Molecular Structure Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₇BrO₃ |

| Molecular Weight (g/mol) | 267.08 |

| CAS Registry Number | 2199-93-1 |

| IUPAC Name | 3-acetyl-6-bromo-2H-chromen-2-one |

| SMILES Notation | CC(=O)C1=CC2=CC(Br)=CC=C2OC1=O |

| InChI Key | XFQYOFLFNKCHLG-UHFFFAOYSA-N |

The molecular architecture of 3-acetyl-6-bromocoumarin exhibits distinct conformational characteristics that have been extensively studied through computational analysis [6]. Vibrational and ab initio studies using Restricted Hartree-Fock and density functional theory methods with the 6-31(d,p) basis set have revealed that rotation of the acetyl group with respect to the coumarin ring results in three distinct conformers [6] [33]. These conformational variants consist of two trans conformers and one cis conformer, with one trans conformer demonstrating the highest thermodynamic stability [6] [33].

The conformational analysis demonstrates that the most stable configuration involves specific dihedral angle arrangements between the acetyl substituent and the coumarin backbone [6]. Electronic structure calculations have established that the rotation barriers and preferred orientations significantly influence the molecule's overall stability and reactivity patterns [6]. The acetyl group's positioning relative to the coumarin ring system creates distinct electronic environments that affect both spectroscopic properties and chemical behavior [6] [33].

Computational studies employing density functional theory methods have provided detailed insights into the molecular geometry optimization and conformational preferences [6] [32]. The calculations indicate that the preferred conformational state exhibits minimal steric hindrance while maximizing favorable electronic interactions between the acetyl carbonyl group and the coumarin framework [6]. This conformational arrangement contributes to the compound's characteristic spectroscopic signatures and influences its solid-state packing behavior [6] [32].

Crystal Structure and Solid-State Properties

The crystal structure analysis of 3-acetyl-6-bromocoumarin has been determined through single-crystal X-ray diffraction studies, providing fundamental insights into its solid-state organization [4]. The crystallographic investigation utilizing 1549 observed reflections with intensity greater than 2.5 times the standard deviation has revealed critical structural parameters [4]. The coumarin moiety maintains planarity within the crystal lattice, demonstrating the rigid nature of the benzopyran framework [4].

Table 2: Physical and Solid-State Properties

| Property | Value |

|---|---|

| Physical State (20°C) | Solid |

| Appearance | Light yellow to yellow powder/crystal |

| Melting Point Range (°C) | 223-229 |

| Solubility | Soluble in DMSO and chloroform |

| Storage Temperature | Room temperature (<15°C, cool and dark place) |

A particularly significant structural feature emerges from the dihedral angle measurement between the coumarin moiety and the acetyl group plane, which has been determined to be 6.6 degrees with a standard deviation of 0.4 degrees [4]. This relatively small dihedral angle indicates substantial coplanarity between the two molecular fragments, suggesting extended conjugation throughout the molecular framework [4]. The near-planar arrangement facilitates electronic delocalization and contributes to the compound's characteristic optical and electronic properties [4].

Table 3: Crystal Structure Characteristics

| Parameter | Value |

|---|---|

| Crystal System | Not fully specified in available sources |

| Space Group | Not fully specified in available sources |

| Dihedral Angle (coumarin-acetyl) | 6.6 (4)° |

| Molecular Configuration | S-cis configuration |

| Intermolecular Interactions | Weak C-H···O interactions |

| Crystal Packing | Planar coumarin moiety |

The molecular arrangement within the crystal adopts the S-cis configuration, which represents the preferred solid-state conformation [4]. This configuration is stabilized through weak intermolecular carbon-hydrogen to oxygen interactions that create a three-dimensional network throughout the crystal structure [4]. These weak hydrogen bonding interactions, while individually modest in strength, collectively contribute to the overall crystal stability and influence the compound's physical properties such as melting point and solubility characteristics [4].

The solid-state properties of 3-acetyl-6-bromocoumarin include a well-defined melting point range of 223-229 degrees Celsius, indicating good crystalline purity and structural organization [10] [14]. The compound exists as a crystalline powder with coloration ranging from light yellow to yellow, which correlates with its electronic absorption characteristics [10] [14]. Solubility studies have established that the compound dissolves readily in dimethyl sulfoxide and chloroform, while exhibiting limited solubility in more polar solvents [14].

Electronic Structure and Bonding Patterns

The electronic structure of 3-acetyl-6-bromocoumarin has been comprehensively investigated through various computational and experimental approaches, revealing distinctive bonding patterns and electronic properties [5] [8]. Optoelectronic parameter studies have determined that the compound exhibits semiconductor behavior with optical band gap values of 3.110 electron volts in dimethylformamide and 3.092 electron volts in dimethyl sulfoxide at identical concentrations of 120 micromolar [5]. These values demonstrate the compound's potential utility in optoelectronic device applications [5].

Table 4: Electronic Structure and Optical Properties

| Parameter | Value |

|---|---|

| Optical Band Gap (DMF) | 3.110 eV |

| Optical Band Gap (DMSO) | 3.092 eV |

| Band Gap Range (concentration dependent) | 2.823 - 3.151 eV |

| Refractive Index (variable) | Variable with concentration and solvent |

| Electronic Behavior | Semiconductor behavior |

| Semiconductor Properties | Suitable for optoelectronic devices |

The concentration-dependent studies reveal that the optical band gap of 3-acetyl-6-bromocoumarin decreases systematically from 3.151 to 2.823 electron volts as concentration increases from 27 micromolar to 23 millimolar [5]. This concentration dependence indicates significant intermolecular electronic interactions that modify the compound's electronic structure in solution [5]. The refractive index values vary correspondingly with both solvent environment and concentration, reflecting the compound's responsive electronic properties [5].

Theoretical studies focusing on third-order nonlinear optical properties and structural characterization have provided detailed insights into the electronic structure and bonding patterns [8]. These investigations employ advanced computational methods to elucidate the relationship between molecular structure and electronic properties [8]. The bromine substituent at the 6-position significantly influences the electronic distribution throughout the coumarin framework, creating distinctive charge density patterns that affect both linear and nonlinear optical responses [8].

The bonding analysis reveals that the carbonyl groups within the molecule exhibit characteristic stretching vibrations that serve as diagnostic markers for the electronic environment [6] [16]. The carbonyl stretching mode of the pyrone ring demonstrates stability across various derivatives, while the acetyl carbonyl group shows greater sensitivity to environmental changes [6]. This differential behavior reflects the distinct electronic environments experienced by these functional groups within the molecular framework [6] [16].

Frontier molecular orbital analysis indicates that the highest occupied molecular orbital and lowest unoccupied molecular orbital exhibit specific localization patterns that facilitate charge transfer processes [25]. The electronic transitions between these orbital levels contribute to the compound's characteristic absorption spectrum and photophysical properties [25]. The presence of the bromine atom introduces additional electronic effects that modify the orbital energies and transition probabilities compared to unsubstituted coumarin derivatives [25].

Structural Comparison with Other Coumarin Derivatives

Comparative structural analysis of 3-acetyl-6-bromocoumarin with other coumarin derivatives reveals distinctive features attributable to both the acetyl substitution at the 3-position and bromine substitution at the 6-position [18] [20] [21]. Studies of 6-bromocoumarin-3-carboxylic acid derivatives demonstrate that bromine substitution at the 6-position enhances molecular stability and modifies electronic properties compared to unsubstituted analogs [18]. The incorporation of halogen substituents, particularly bromine, creates favorable electronic environments that influence both structural organization and chemical reactivity [18].

Comparative investigations between 3-acetyl-6-bromocoumarin and 3-acetyl-6-methylcoumarin provide valuable insights into substituent effects on molecular structure and properties [6] [33]. Vibrational spectroscopic studies reveal significant changes in the vibrational structure, characterized by altered positions and intensities of specific vibrational modes when transitioning from the bromine-substituted to the methyl-substituted derivative [6]. These differences reflect the distinct electronic and steric influences of the different substituents [6] [33].

The carbonyl stretching frequencies demonstrate notable variations between different coumarin derivatives, with the pyrone ring carbonyl maintaining relative stability while the acetyl carbonyl shows greater sensitivity to substituent effects [6]. Ring stretching vibrations exhibit coupling to carbon-hydrogen in-plane bending vibrations, creating complex vibrational patterns that serve as structural fingerprints for different derivatives [6]. The presence of bromine versus methyl substitution leads to characteristic downshifting of methyl vibrational frequencies in the acetyl group [6].

Structural comparisons with hydroxylated coumarin derivatives reveal that the presence of hydroxyl groups at the 7-position, as in 4-hydroxy-7-methoxycoumarin, creates different intermolecular interaction patterns compared to halogen-substituted variants [22]. The hydroxyl groups enable hydrogen bonding networks that influence crystal packing and solid-state properties in ways distinct from the weak carbon-hydrogen to oxygen interactions observed in 3-acetyl-6-bromocoumarin [22].

Electronic structure comparisons across coumarin derivatives demonstrate that substituent effects significantly influence frontier molecular orbital energies and electronic transition characteristics [24] [25]. Quantitative structure-activity relationship analyses reveal correlations between electronic parameters such as ionization potential, highest occupied molecular orbital energy, and the energy difference between highest occupied and lowest unoccupied molecular orbitals [24]. These electronic descriptors vary systematically with substituent patterns, providing predictive frameworks for understanding derivative properties [24] [25].

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant